4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol 4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19943340
InChI: InChI=1S/C11H10O3/c12-6-2-1-3-9-4-5-10-11(7-9)14-8-13-10/h4-5,7,12H,2,6,8H2
SMILES:
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol

4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol

CAS No.:

Cat. No.: VC19943340

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol -

Specification

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
IUPAC Name 4-(1,3-benzodioxol-5-yl)but-3-yn-1-ol
Standard InChI InChI=1S/C11H10O3/c12-6-2-1-3-9-4-5-10-11(7-9)14-8-13-10/h4-5,7,12H,2,6,8H2
Standard InChI Key CVJYTADJYZZBRH-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C#CCCO

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(Benzo[d] dioxol-5-yl)but-3-yn-1-ol (C₁₁H₁₀O₃) features a benzo[d] dioxole ring fused to a butynol chain. The benzo[d] dioxole component consists of a benzene ring with two oxygen atoms forming a 1,3-dioxole ring, substituted at the 5-position. The but-3-yn-1-ol chain positions a hydroxyl group at C(1) and a triple bond between C(3) and C(4), with the benzo[d] dioxole moiety attached to C(4) . This configuration imparts significant rigidity and electronic diversity, making the compound a versatile building block.

Key physicochemical properties inferred from analogous compounds include moderate polarity due to the hydroxyl and ether functionalities, with solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile . The presence of the triple bond suggests susceptibility to catalytic hydrogenation and cycloaddition reactions, while the hydroxyl group enables derivatization via oxidation or esterification .

Synthesis and Characterization

Nickel-Catalyzed Cyclization Approach

Table 1: Synthetic Routes to 4-(Benzo[d] dioxol-5-yl)but-3-yn-1-ol and Derivatives

MethodReactantsCatalystYield (%)Reference
Nickel-catalyzed cyclizationN-methyl-o-bromobenzaldimines, 2b[Ni(cod)₂]60–67
Photoredox propargylationAldehydes, propargyl bromides[Cp₂TiCl₂]67
Mannich reaction5-(Prop-2-yn-1-yloxy)benzo[d] dioxoleCuI65–79

Photoredox Propargylation Strategy

An alternative approach utilizes photoredox catalysis with [Cp₂TiCl₂] to couple aldehydes with propargyl bromides . For example, 1-(benzo[d] dioxol-5-yl)but-3-yn-1-ol (3m) was synthesized in 67% yield via this method, demonstrating compatibility with diverse aromatic aldehydes . The reaction proceeds under mild conditions without stoichiometric metals, highlighting its sustainability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of 4-(Benzo[d] dioxol-5-yl)but-3-yn-1-ol. Key signals include a singlet at δ 6.0–6.2 ppm for the dioxole methylene group, a triplet for the hydroxyl-bearing CH₂ (δ 4.2–4.5 ppm), and a multiplet for aromatic protons (δ 6.7–7.1 ppm) . High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 190.0634 (calculated for C₁₁H₁₀O₃) .

Applications in Alkaloid Synthesis

Total Synthesis of Benzo[c]phenanthridine Alkaloids

4-(Benzo[d] dioxol-5-yl)but-3-yn-1-ol serves as a critical intermediate in the synthesis of oxyavicine, oxynitidine, and oxysanguinarine . The nickel-catalyzed cyclization step forms the isoquinoline core, while subsequent oxidation and cyclization install the tetracyclic framework of these alkaloids. This method’s efficiency (four steps, ≤67% yield) surpasses traditional approaches requiring protecting groups .

Mechanistic Insights

The regioselectivity of the cyclization reaction arises from the coordination of the nickel catalyst to the alkyne and imine groups, facilitating a 6-endo-dig cyclization pathway . Density functional theory (DFT) studies suggest that the electron-withdrawing benzo[d] dioxole group stabilizes the transition state, enhancing reaction rates .

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